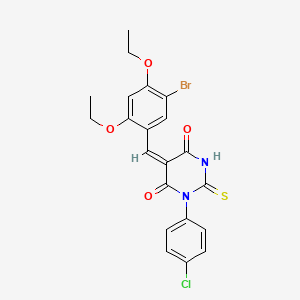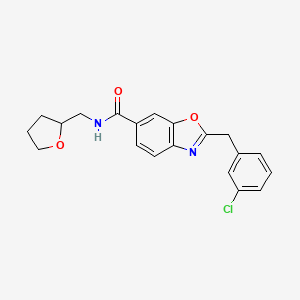![molecular formula C26H34N2O2 B6103969 1-[4-(benzyloxy)benzyl]-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6103969.png)
1-[4-(benzyloxy)benzyl]-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(benzyloxy)benzyl]-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine, also known as BOPP, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. BOPP is a piperidine derivative that has been synthesized and studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-[4-(benzyloxy)benzyl]-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins involved in disease progression. This compound has been shown to inhibit acetylcholinesterase activity, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and cognitive function. In addition, this compound has been shown to inhibit the activity of various kinases and proteases that are involved in cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a number of biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis, and the protection of neurons. This compound has been shown to inhibit acetylcholinesterase activity, which is important for memory and cognitive function. In addition, this compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is important for the prevention of cancer progression. Finally, this compound has been shown to protect dopaminergic neurons in models of Parkinson's disease, which is important for the prevention of neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-[4-(benzyloxy)benzyl]-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine is its potent anti-tumor activity, which makes it a promising candidate for cancer therapy. In addition, this compound has been shown to inhibit acetylcholinesterase activity, which is important for the prevention of Alzheimer's disease. However, one of the limitations of this compound is its potential toxicity, which may limit its therapeutic applications.
Orientations Futures
For the study of 1-[4-(benzyloxy)benzyl]-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine include the optimization of the synthesis method, the identification of specific targets, and the development of this compound derivatives with improved pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 1-[4-(benzyloxy)benzyl]-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine involves a multi-step process that begins with the reaction of 4-benzyloxybenzaldehyde with 1,3-dibromopropane, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final step involves the reaction of the resulting alcohol with N-(1-pyrrolidinyl)propanamide to yield this compound.
Applications De Recherche Scientifique
1-[4-(benzyloxy)benzyl]-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine has been widely studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to exhibit potent anti-tumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. In addition, this compound has been shown to inhibit acetylcholinesterase activity, which is a hallmark of Alzheimer's disease, and to protect dopaminergic neurons in models of Parkinson's disease.
Propriétés
IUPAC Name |
3-[1-[(4-phenylmethoxyphenyl)methyl]piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O2/c29-26(28-17-4-5-18-28)15-12-22-9-6-16-27(19-22)20-23-10-13-25(14-11-23)30-21-24-7-2-1-3-8-24/h1-3,7-8,10-11,13-14,22H,4-6,9,12,15-21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLXWUGUHJFVDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2CCCN(C2)CC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(dimethylamino)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B6103906.png)
![N-allyl-4-[2-(4-chlorophenyl)hydrazino]-2,6-dimethylnicotinamide](/img/structure/B6103909.png)

![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(4,6-dimethyl-2-pyrimidinyl)-4-piperidinyl]propanamide](/img/structure/B6103931.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B6103939.png)

![N-(3-isopropoxypropyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6103947.png)
![2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B6103963.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methoxypropanamide](/img/structure/B6103971.png)
![1-(4-{[3-(4-chloro-2-methylbenzoyl)-1-piperidinyl]carbonyl}phenyl)ethanone](/img/structure/B6103983.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B6104002.png)
![4-[(3-methyl-1-piperidinyl)methyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B6104007.png)
![ethyl 4-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6104015.png)